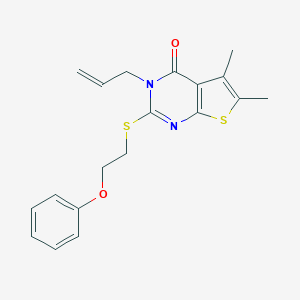

![molecular formula C16H16N2O B381483 [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol CAS No. 380551-61-1](/img/structure/B381483.png)

[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol” has been reported in the literature. For instance, the synthesis of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine has been described . Additionally, racemic 1-phenylethanols have been converted into enantiopure ®-1-phenylethanols via a chemoenzymatic process .Aplicaciones Científicas De Investigación

Chiral Auxiliary in Asymmetric Synthesis

[1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol: is used as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure substances, often required in pharmaceuticals. The compound’s ability to induce chirality in substrates makes it valuable for synthesizing medicinal substances and natural products with specific stereochemistry .

Modular Organocatalysts Construction

The compound serves as a building block for constructing modular organocatalysts. These catalysts are designed to accelerate asymmetric reactions, which are fundamental in creating compounds with desired chirality. The use of [1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol in organocatalysts enhances the efficiency and selectivity of these synthetic processes .

Resolution of Racemic Mixtures

In the field of chiral resolution, this compound is applied to separate enantiomers from racemic mixtures. Its structural properties allow for the selective binding and separation of chiral molecules, which is a significant step in the purification of pharmaceutical ingredients .

Synthesis of Chiral Ligands

Chiral ligands derived from [1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol are used in various asymmetric catalytic systems. These ligands can coordinate with metal centers to create catalysts that drive enantioselective reactions, a method widely employed in the synthesis of complex organic molecules .

Enantioselective Syntheses

The compound is involved in enantioselective syntheses, where it helps in the production of one enantiomer over another. This is particularly important in the pharmaceutical industry, where the biological activity of drugs can be highly dependent on their enantiomeric form .

Medicinal Chemistry Research

In medicinal chemistry, [1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol is explored for its potential to create new therapeutic agents. Its structural framework is suitable for modification and optimization in drug design, leading to the discovery of novel compounds with specific biological activities .

Agrochemical Development

The compound’s chiral properties are also exploited in the development of agrochemicals. The synthesis of enantiomerically pure pesticides and herbicides can lead to products that are more effective and environmentally friendly .

Material Science

Lastly, in material science, the compound’s unique characteristics are investigated for creating new materials with specific optical properties. This includes the development of polymers and coatings that can have applications in various industries, from automotive to consumer electronics .

Propiedades

IUPAC Name |

[1-(1-phenylethyl)benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-10,12,19H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIBNRJJAHPZIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333502 |

Source

|

| Record name | [1-(1-phenylethyl)benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642700 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

380551-61-1 |

Source

|

| Record name | [1-(1-phenylethyl)benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B381401.png)

![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B381405.png)

![ethyl 5-{[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B381406.png)

![N-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]urea](/img/structure/B381408.png)

![N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B381411.png)

![Ethyl 2-{[{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381415.png)

![5-(4-Chlorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B381416.png)

![4-(2-Methylquinolin-8-yl)oxy-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B381417.png)

![Diethyl 5-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate](/img/structure/B381419.png)

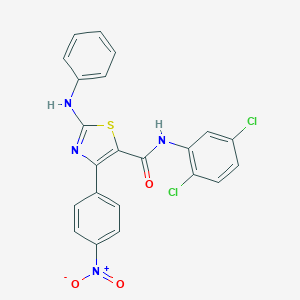

![N-(2,6-dichlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381421.png)

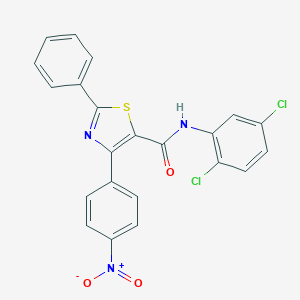

![N-(2,6-dimethylphenyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381422.png)